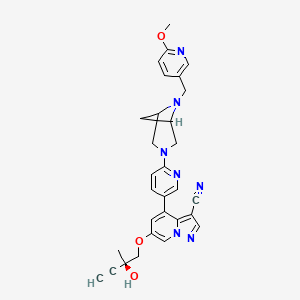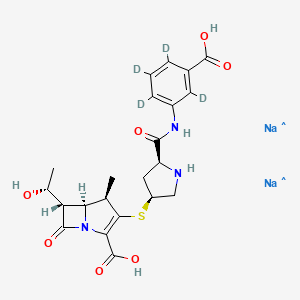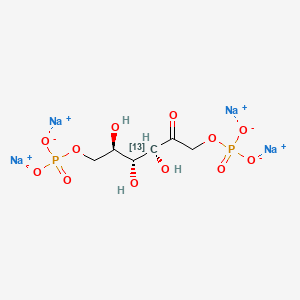
Resencatinib
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Resencatinib is a synthetic organic compound known for its role as a potent tyrosine kinase inhibitor. It specifically targets the RET receptor tyrosine kinase, which is implicated in the development of various cancers, including breast cancer, gastric cancer, bowel cancer, thyroid carcinomas, non-small cell lung cancer, and chronic myelomonocytic leukemia . The inhibition of the RET receptor is a validated anti-tumor mechanism, making this compound a promising candidate in cancer therapy.
Métodos De Preparación
The synthetic routes for resencatinib involve multiple steps, including the formation of its bicyclic derivative. The preparation method is detailed in patent WO2020228756A1, which describes the use of specific reagents and conditions to achieve the desired compound . Industrial production methods would likely involve scaling up these synthetic routes while ensuring the purity and consistency of the final product.
Análisis De Reacciones Químicas
Resencatinib undergoes various chemical reactions, including copper-catalyzed azide-alkyne cycloaddition (CuAAc). This reaction involves the alkyne group in this compound reacting with azide-containing molecules . Common reagents and conditions for this reaction include copper catalysts and appropriate solvents. The major products formed from these reactions are typically cycloaddition products, which can be used in further chemical modifications or biological studies.
Aplicaciones Científicas De Investigación
Resencatinib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in click chemistry due to its alkyne group . In biology and medicine, this compound’s role as a RET receptor tyrosine kinase inhibitor makes it a valuable tool in cancer research and therapy. It has shown efficacy in treating non-small cell lung cancer and other RET-positive cancers . Additionally, this compound’s ability to inhibit specific molecular targets makes it a useful compound in studying cellular signaling pathways and cancer biology.
Mecanismo De Acción
Resencatinib exerts its effects by inhibiting the RET receptor tyrosine kinase. The RET receptor is a proto-oncogene that, when mutated or overexpressed, can lead to uncontrolled cell proliferation and tumor growth . By binding to the RET receptor, this compound prevents its activation and subsequent signaling through downstream pathways involved in cell proliferation, growth, differentiation, and survival . This inhibition effectively reduces tumor growth and progression in RET-positive cancers.
Comparación Con Compuestos Similares
Resencatinib is unique among tyrosine kinase inhibitors due to its specific targeting of the RET receptor. Similar compounds include selpercatinib and pralsetinib, which are also RET inhibitors used in cancer therapy . this compound’s distinct chemical structure and binding properties may offer advantages in terms of efficacy and selectivity. Other similar compounds include vandetanib and cabozantinib, which target multiple tyrosine kinases but also inhibit RET . The uniqueness of this compound lies in its potent and selective inhibition of the RET receptor, making it a valuable addition to the arsenal of cancer therapeutics.
Propiedades
Número CAS |
2546117-79-5 |
|---|---|
Fórmula molecular |
C30H29N7O3 |
Peso molecular |
535.6 g/mol |
Nombre IUPAC |
6-[(2R)-2-hydroxy-2-methylbut-3-ynoxy]-4-[6-[6-[(6-methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile |
InChI |
InChI=1S/C30H29N7O3/c1-4-30(2,38)19-40-25-10-26(29-22(11-31)14-34-37(29)18-25)21-6-7-27(32-13-21)35-16-23-9-24(17-35)36(23)15-20-5-8-28(39-3)33-12-20/h1,5-8,10,12-14,18,23-24,38H,9,15-17,19H2,2-3H3/t23?,24?,30-/m1/s1 |
Clave InChI |
WNPSOODWDSNATA-DPHZAUTASA-N |
SMILES isomérico |
C[C@](COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |
SMILES canónico |
CC(COC1=CN2C(=C(C=N2)C#N)C(=C1)C3=CN=C(C=C3)N4CC5CC(C4)N5CC6=CN=C(C=C6)OC)(C#C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)


![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);acetate](/img/structure/B12405715.png)






![1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide](/img/structure/B12405757.png)
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405771.png)


